molecular formula C14H34Cl2N2O6 B000549 Succinylcholine chloride dihydrate CAS No. 6101-15-1

Succinylcholine chloride dihydrate

Cat. No. B000549
CAS RN: 6101-15-1
M. Wt: 397.3 g/mol
InChI Key: FFSBEIRFVXGRPR-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of succinylcholine (SUX) and its derivatives involves multi-step chemical processes. For instance, SUX-d18, a deuterated analog of SUX, is synthesized from ethanolamine and iodomethane-d3 through a quaternization step to form choline-d9, which is then esterified with succinyldichloride to yield SUX-d18. This process highlights the complexity and specificity required in synthesizing such compounds for analytical purposes, especially in mass spectrometric analyses (Kuepper, Musshoff, & Madea, 2007).

Molecular Structure Analysis

The molecular structure of succinylcholine chloride dihydrate is characterized by its quaternary ammonium groups. This structure is responsible for its mechanism of action as a muscle relaxant, binding to nicotinic receptors at the neuromuscular junction similarly to acetylcholine but with a prolonged effect due to its resistance to acetylcholinesterases, leading to sustained depolarization and subsequent muscle relaxation (Omrany, 2020).

Chemical Reactions and Properties

This compound's reactivity and stability are influenced by its storage conditions. Studies have shown that its degradation rate varies significantly with temperature, highlighting the importance of proper storage to maintain its efficacy (Adnet et al., 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility and melting point, are pivotal in its application and effectiveness in medical settings. These properties are determined by its molecular structure and influence how it is handled, administered, and stored in clinical environments.

Chemical Properties Analysis

The chemical properties, including the compound's reactivity with other substances, its stability under various conditions, and its degradation pathways, are essential for understanding its behavior in biological systems and analytical settings. For instance, the development of a potentiometric thread-based method for the in-field detection of succinylcholine showcases innovative approaches to forensic analysis, highlighting the compound's chemical properties and potential for rapid diagnostic applications (Ong et al., 2023).

Scientific Research Applications

Wildlife Management

Succinylcholine chloride has been used in wildlife management, particularly for the immobilization of various animal species. For instance, it was effective in immobilizing white-tailed deer, with the addition of hyaluronidase to the drug shortening its latent period, facilitating capture (Allen, 1970). Similarly, it has been utilized for immobilizing North American elk (Flook, Robertson, Hermanrude, & Buechner, 1962) and black bears (Rogers, Stowe, & Erickson, 1976). It has also been tested on captive wild animals, showing variability in drug dose requirements across species (Heuschele, 1961).

Medical Applications

In medical research, succinylcholine chloride has been studied for its role in facilitating surgical procedures. For example, it has been used as a muscle relaxant during the placement of hip joint prostheses, aiding in the reduction of the femoral head after placement of the upper femoral prosthesis (Martin, Kraft, & Hampton, 1954). Additionally, it has been explored for use in endotracheal intubation in emergency departments (Thompson, Fish, & Ruiz, 1982).

Biochemical Effects and Mechanisms of Action

Succinylcholine's mechanism of action and its biochemical effects have been a subject of study. Its effects on human muscular and neuronal nicotinic acetylcholine receptors have been investigated to understand its clinical advantages and mechanism within the human nicotinic cholinergic receptor system (Jonsson et al., 2006). Also, its biochemical effects in mechanically ventilated horses anesthetized with halothane in oxygen were studied, revealing slight but statistically insignificant increases in certain enzymes (Benson, Hartsfield, Manning, & Thurmon, 1980).

Stability and Storage

Research has also been conducted on the stability of succinylcholine chloride injection, examining its stability under a wide variety of conditions, including different temperatures and light exposures (Schmutz & Mühlebach, 1991).

Mechanism of Action

Target of Action

Succinylcholine chloride dihydrate, also known as suxamethonium chloride, is a depolarizing skeletal muscle relaxant . Its primary targets are the cholinergic receptors of the motor endplate . These receptors play a crucial role in muscle contraction and relaxation by mediating the action of the neurotransmitter acetylcholine .

Mode of Action

Succinylcholine functions by binding to the motor nicotinic acetylcholine receptors, similar to acetylcholine . This binding induces membrane depolarization, which initially causes brief fasciculations or involuntary muscle spasms, followed by skeletal muscle paralysis . The paralysis may be maintained for as long as an adequate concentration of succinylcholine remains at the receptor site .

Biochemical Pathways

The action of succinylcholine leads to the efflux of potassium from the muscle, which can result in hypokalemia in individuals with upregulated expression of acetylcholine receptors . This depolarization stimulates muscle contraction, but the sustained disruption caused by succinylcholine prevents further muscle contractions .

Pharmacokinetics

The onset of succinylcholine’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . This rapid onset and offset make succinylcholine particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation .

Result of Action

The molecular and cellular effects of succinylcholine’s action result in muscle paralysis . The paralysis induced by succinylcholine has been described as “progressive”, first involving the muscles of the face and glottis, then the intercostals and diaphragm, and finally other skeletal muscles .

Action Environment

The action, efficacy, and stability of succinylcholine can be influenced by various environmental factors. For instance, genetic variations in the pseudocholinesterase enzyme, which metabolizes succinylcholine, can affect the duration of its action . Additionally, conditions that upregulate acetylcholine receptors, such as burns, disuse atrophy, and denervation, can increase the sensitivity to succinylcholine .

Safety and Hazards

Succinylcholine chloride dihydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed . Personal protective equipment/face protection should be worn when handling this substance . It should not get in eyes, on skin, or on clothing . Dust formation should be avoided and it should only be used under a chemical fume hood . It should not be breathed in (dust, vapor, mist, gas) and should not be ingested . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O4.2ClH.2H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSBEIRFVXGRPR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976488
Record name Succinylcholine chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6101-15-1
Record name Succinylcholine chloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinylcholine chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCCINYLCHOLINE CHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0S1G435E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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